2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound featuring both benzoic acid and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-propyl-2,6-diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Coupling with Benzoic Acid Derivative: The pyrimidine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group at the desired position on the benzoic acid ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.
Signal Pathways: It may interfere with cellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
4-Propyl-2,6-diaminopyrimidine: A precursor in the synthesis of the target compound.
Uniqueness: 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is unique due to its combined structural features of both benzoic acid and pyrimidine, which confer distinct chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZFTALUCBINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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